![molecular formula C13H14ClN3 B8165574 4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine](/img/structure/B8165574.png)
4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine
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Overview
Description
4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions. The process involves the use of organoboron reagents and palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial synthesis, ensuring the production of large quantities of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative .
Scientific Research Applications
4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine is associated with its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds often inhibit enzymes like cyclooxygenase (COX) and reduce the production of prostaglandins, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties.
2,4-Dichloropyrimidine: Used in the synthesis of various pharmaceuticals.
4,6-Diarylpyrimidin-2-amine: Exhibits a range of biological activities.
Uniqueness
4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
Biological Activity
4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is of interest due to its structural features, which may confer specific biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClN3
- Molecular Weight : 239.71 g/mol
This compound features a chloro substituent at the 4-position and an isopropylphenyl group at the 6-position of the pyrimidine ring, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that similar pyrimidine compounds possess antimicrobial properties. The mechanism often involves inhibition of key enzymes or pathways in microbial cells.
- Anticancer Potential : The compound may inhibit enzymes involved in DNA synthesis, making it a candidate for anticancer drug development.
- Enzyme Inhibition : Specific studies have focused on the compound's ability to inhibit β-glucuronidase, an enzyme linked to various pathological conditions such as cancer and renal diseases.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : It may act as an inhibitor of enzymes crucial for cellular processes. For example, pyrimidine derivatives are known to inhibit DNA polymerases and other enzymes involved in nucleotide metabolism.
- Binding Interactions : Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, facilitating its inhibitory effects.
Research Findings and Case Studies
Recent studies have evaluated various derivatives of pyrimidine and their biological activities:
Compound | Activity | IC50 (µM) | Reference |
---|---|---|---|
Compound 1 | β-glucuronidase Inhibitor | 2.8 ± 0.10 | |
Compound 24 | Antimicrobial | Varies by strain | |
This compound | Anticancer (hypothetical) | TBD |
Case Study: β-glucuronidase Inhibition
In a recent study involving various 2-aminopyrimidine derivatives, one compound demonstrated significant inhibition of β-glucuronidase with an IC50 value of 2.8 µM, indicating that modifications in the pyrimidine structure can lead to potent inhibitors relevant for therapeutic applications .
Properties
IUPAC Name |
4-chloro-6-(3-propan-2-ylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-8(2)9-4-3-5-10(6-9)11-7-12(14)17-13(15)16-11/h3-8H,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEGFVMODVYJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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